methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate
Description
Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a sulfanylacetate ester group. The sulfur atom in the sulfanyl group enhances molecular interactions with biological targets, while the ester moiety improves solubility and metabolic stability . Its synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidine thiolate intermediates and activated esters or halides .
Properties
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJNBRSENFWZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Findings
Ester vs. Amide Substituents :
- Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate exhibits superior anticancer activity compared to acetamide derivatives (e.g., compound in ), likely due to enhanced cellular uptake via esterase-mediated hydrolysis .
- Acetamide derivatives, however, show better metabolic stability in plasma .
Aromatic Substituents :
- Fluorine substitution (e.g., 4-fluorophenyl in ) increases binding affinity to kinase targets (e.g., TRAP1) by forming halogen bonds .
- Naphthyl esters (e.g., XIII ) exhibit higher lipophilicity but reduced solubility, limiting their in vivo efficacy compared to phenyl or methyl esters.
Linker Modifications :
- Piperazine-linked derivatives (e.g., XIII and XIV ) show reduced potency compared to direct sulfanyl-linked compounds, suggesting steric hindrance from the linker .
Anti-inflammatory Activity :
- This compound inhibits NF-κB and MAPK pathways, comparable to benzamide derivatives (e.g., 63a/b ), but with lower cytotoxicity .
Biological Activity
Methyl 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the available literature on its biological activity, synthesis, and therapeutic implications.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological properties. The presence of the sulfanyl group enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. For instance, a related compound showed an IC50 value of 1.83 µM against DHFR, which is comparable to methotrexate (MTX), a well-known antifolate drug with an IC50 of 5.57 µM .
The mechanism involves the structural similarity of these compounds to MTX, allowing them to effectively compete for binding sites on DHFR. This inhibition leads to a decrease in folate metabolism, ultimately affecting the proliferation of cancer cells.
Apoptosis Induction
The ability to induce apoptosis in cancer cells is another significant aspect of the biological activity of this compound. Research indicates that certain derivatives can increase the expression of pro-apoptotic proteins such as caspases and Bax while decreasing anti-apoptotic proteins like Bcl-2 in breast cancer cell lines (e.g., MCF-7) . This dual mechanism not only halts cell proliferation but also promotes programmed cell death, which is crucial for effective cancer treatment.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxicity and enzyme inhibition properties of this compound and its derivatives:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 7f | DHFR | 1.83 | Inhibition |
| 7f | MCF-7 | - | Apoptosis induction |
The findings suggest that compounds similar to this compound can serve as promising candidates for further development in cancer therapeutics due to their potent anti-DHFR activity and ability to induce apoptosis .
Structural Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence the biological activity. For example, variations in substituents on the phenyl ring or alterations in the sulfanyl group can enhance binding affinities and improve cytotoxic profiles against resistant cancer cell lines .
Q & A
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be reconciled?
- Methodology :
- Solvent standardization : Replicate experiments in deuterated DMSO or CDCl₃.
- Paramagnetic additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
